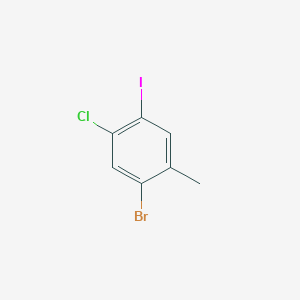

1-Bromo-5-chloro-4-iodo-2-methylbenzene

Description

BenchChem offers high-quality 1-Bromo-5-chloro-4-iodo-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-5-chloro-4-iodo-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-chloro-4-iodo-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDUWILOVVPLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717840 | |

| Record name | 1-Bromo-5-chloro-4-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349718-82-6 | |

| Record name | Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-chloro-4-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Bromo-5-chloro-4-iodo-2-methylbenzene: A Comprehensive Technical Guide

Executive Summary

Polyhalogenated aromatic compounds are highly prized building blocks in medicinal chemistry, agrochemicals, and materials science. Their orthogonal reactivity profiles allow for sequential, site-specific cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), enabling the modular assembly of complex molecular architectures. This whitepaper provides an in-depth, self-validating synthetic protocol for 1-bromo-5-chloro-4-iodo-2-methylbenzene (CAS: 1349718-82-6)[1]. Designed for researchers and drug development professionals, this guide details a robust five-step synthesis starting from inexpensive m-toluidine, emphasizing the mechanistic causality and regiochemical control at each stage.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of a tetrasubstituted benzene ring requires precise control over electrophilic aromatic substitution (EAS) directing effects. The target molecule features four substituents: a methyl group, a bromine atom, a chlorine atom, and an iodine atom.

To achieve this specific substitution pattern (1-bromo, 2-methyl, 4-iodo, 5-chloro), we utilize a directed, sequential halogenation strategy followed by a Sandmeyer-type functional group transformation.

Forward synthesis route for 1-bromo-5-chloro-4-iodo-2-methylbenzene.

Explaining the Causality of Experimental Choices

-

Step 1 (Protection): Direct halogenation of m-toluidine would lead to over-halogenation and oxidative degradation of the free amine. Acetylation with acetic anhydride masks the amine, converting it into an acetamido (-NHAc) group. This moderates its activating power while preserving its strong ortho/para-directing nature[2].

-

Step 2 (Regioselective Bromination): The -NHAc group is a stronger activating group than the -CH3 group. According to the Crum Brown–Gibson rule, the most powerful activating group dictates the regiochemistry[2]. Bromination with N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) strongly favors the para position relative to the -NHAc group due to steric bulk and solvent-stabilized transition states[3]. This yields 4-bromo-3-methylacetanilide.

-

Step 3 (Regioselective Chlorination): In 4-bromo-3-methylacetanilide, the para position to the -NHAc group is blocked by bromine. The incoming chlorine must go to an ortho position (C2 or C6). The C2 position is sterically hindered (flanked by -NHAc and -CH3). The C6 position, however, is sterically accessible and is also para to the -CH3 group, benefiting synergistically from its weak electron-donating effect. Thus, chlorination with N-Chlorosuccinimide (NCS) occurs exclusively at C6.

-

Step 4 & 5 (Deprotection & Sandmeyer Iodination): Acidic hydrolysis removes the acetyl protecting group. The resulting aniline is diazotized using nitrous acid. The diazonium salt is then displaced by an iodide nucleophile (via KI) in a Sandmeyer-type reaction, which is highly efficient for installing iodine without the strict need for a copper catalyst[4].

Quantitative Data & Reaction Summary

The following table summarizes the optimized reaction parameters, reagents, and expected yields for the five-step workflow.

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Expected Yield |

| 1 | Acetylation | m-Toluidine | Ac₂O, DCM, 0 °C to RT | 3-Methylacetanilide | 92–95% |

| 2 | Bromination | 3-Methylacetanilide | NBS, DMF, 0 °C to RT | 4-Bromo-3-methylacetanilide | 85–88% |

| 3 | Chlorination | 4-Bromo-3-methylacetanilide | NCS, AcOH, 60 °C | 4-Bromo-2-chloro-5-methylacetanilide | 75–80% |

| 4 | Deprotection | 4-Bromo-2-chloro-5-methylacetanilide | HCl (conc.), EtOH, Reflux | 4-Bromo-2-chloro-5-methylaniline | 90–95% |

| 5 | Iodination | 4-Bromo-2-chloro-5-methylaniline | 1. NaNO₂, HCl, 0 °C2. KI, H₂O, RT to 60 °C | 1-Bromo-5-chloro-4-iodo-2-methylbenzene | 65–70% |

Experimental Methodologies (Step-by-Step Protocols)

Note: All procedures should be conducted in a well-ventilated fume hood using appropriate PPE. Halogenating agents and diazonium intermediates require careful handling.

Step 1: Synthesis of 3-Methylacetanilide

-

Dissolve m-toluidine (10.0 g, 93.3 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add acetic anhydride (10.5 g, 102.6 mmol) dropwise over 15 minutes to control the exothermic reaction.

-

Remove the ice bath and stir at room temperature for 2 hours.

-

Quench with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a white solid.

Step 2: Synthesis of 4-Bromo-3-methylacetanilide

-

Dissolve 3-methylacetanilide (10.0 g, 67.0 mmol) in anhydrous DMF (80 mL) and cool to 0 °C.

-

Add N-Bromosuccinimide (NBS) (12.5 g, 70.3 mmol) portion-wise over 30 minutes, keeping the flask protected from light[3].

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into ice water (300 mL) to precipitate the product.

-

Filter the resulting solid, wash thoroughly with distilled water, and recrystallize from ethanol to afford the pure brominated intermediate.

Step 3: Synthesis of 4-Bromo-2-chloro-5-methylacetanilide

-

Suspend 4-bromo-3-methylacetanilide (10.0 g, 43.8 mmol) in glacial acetic acid (60 mL).

-

Add N-Chlorosuccinimide (NCS) (6.4 g, 48.2 mmol) in one portion.

-

Heat the reaction mixture to 60 °C and stir for 6 hours. The acetic acid acts as both a solvent and a mild acid catalyst to activate the NCS.

-

Cool the mixture to room temperature and pour it into crushed ice (200 g).

-

Filter the precipitate, wash with cold water, and purify via silica gel plug (Hexanes/EtOAc) to remove trace succinimide byproducts.

Step 4: Synthesis of 4-Bromo-2-chloro-5-methylaniline

-

Suspend the chlorinated acetanilide (8.0 g) in a mixture of ethanol (40 mL) and concentrated HCl (15 mL).

-

Reflux the mixture for 4–6 hours. Monitor the disappearance of the starting material via TLC.

-

Cool to room temperature and carefully neutralize with 10% NaOH (aq) until the pH reaches 8.

-

Extract the aqueous layer with ethyl acetate (3 × 50 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to afford the free aniline.

Step 5: Synthesis of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

-

Suspend 4-bromo-2-chloro-5-methylaniline (5.0 g, 22.7 mmol) in a mixture of concentrated HCl (15 mL) and water (15 mL). Cool to 0–5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.88 g, 27.2 mmol) in water (10 mL). Add this dropwise to the aniline suspension, maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, dissolve potassium iodide (KI) (9.4 g, 56.7 mmol) in water (20 mL).

-

Add the cold diazonium salt solution dropwise to the KI solution. (Caution: Nitrogen gas will evolve vigorously)[4].

-

Stir at room temperature for 2 hours, then heat gently to 60 °C for 30 minutes to drive the reaction to completion.

-

Extract the mixture with dichloromethane (3 × 40 mL). Wash the combined organic layers with saturated sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine (I₂) to water-soluble iodide (I⁻).

-

Dry over Na₂SO₄, concentrate, and purify via column chromatography (100% hexanes) to yield the target compound as a crystalline solid[1].

Analytical Characterization & Quality Control

To validate the structural integrity and regiochemistry of the final product, nuclear magnetic resonance (NMR) spectroscopy is critical.

-

¹H NMR Profile (Theoretical, CDCl₃): The tetrasubstituted benzene ring leaves only two aromatic protons (at C3 and C6). Because these protons are para to one another, they do not exhibit ortho- or meta-coupling. The ¹H NMR spectrum will display two distinct, sharp singlets in the aromatic region (approx. 7.5–7.8 ppm), alongside a 3H singlet for the methyl group (approx. 2.4 ppm). The presence of two singlets definitively rules out undesired ortho-halogenated isomers, validating the self-correcting regioselectivity of the workflow.

References

-

Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | C7H5BrClI | CID 56604769 - PubChem . National Institutes of Health (NIH).[Link]

-

Electrophilic aromatic directing groups . Wikipedia.[Link]

-

N-Bromosuccinimide . Wikipedia.[Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . PubMed Central (PMC).[Link]

Sources

- 1. Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | C7H5BrClI | CID 56604769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

This guide provides a comprehensive technical overview of the solubility of 1-Bromo-5-chloro-4-iodo-2-methylbenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering predictive insights and detailed experimental protocols for its empirical determination.

Introduction: Understanding the Molecular Profile

1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS No. 1349718-82-6) is a halogenated derivative of toluene.[1][2] Its structure, featuring a combination of bromo, chloro, iodo, and methyl substituents on a benzene ring, dictates its physicochemical properties and, consequently, its solubility. The presence of multiple large, hydrophobic halogen atoms and a nonpolar methyl group suggests that the molecule will exhibit limited aqueous solubility and a preference for organic solvents.

A key indicator of its lipophilicity is the predicted octanol-water partition coefficient (XLogP3) of 4.3, which points towards a high tendency to partition into nonpolar environments.[2][3] The molecular weight of the compound is approximately 331.37 g/mol .[2][3]

Table 1: Physicochemical Properties of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

| Property | Value | Source |

| CAS Number | 1349718-82-6 | [1][2] |

| Molecular Formula | C₇H₅BrClI | [2] |

| Molecular Weight | 331.37 g/mol | [2][3] |

| IUPAC Name | 1-bromo-5-chloro-4-iodo-2-methylbenzene | [2] |

| Predicted XLogP3 | 4.3 | [2][3] |

| InChIKey | GYDUWILOVVPLKQ-UHFFFAOYSA-N | [1][2] |

Theoretical Solubility Profile: A Predictive Analysis

In the absence of extensive empirical data, a qualitative prediction of solubility can be derived from the principle of "like dissolves like."[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

Aqueous Solubility

The substantial nonpolar surface area of 1-Bromo-5-chloro-4-iodo-2-methylbenzene, conferred by the benzene ring and its halogen and methyl substituents, indicates that its solubility in water will be extremely low.[5] The molecule lacks significant hydrogen bonding capabilities, which are crucial for solubility in protic solvents like water.[4]

Solubility in Organic Solvents

Based on its structure as a substituted toluene, 1-Bromo-5-chloro-4-iodo-2-methylbenzene is expected to be soluble in a range of organic solvents.[5][6]

-

Nonpolar Aprotic Solvents: High solubility is anticipated in nonpolar solvents such as other aromatic hydrocarbons (e.g., toluene, benzene, xylenes), and aliphatic hydrocarbons (e.g., hexane, heptane).[4][6] The van der Waals forces between the solute and these solvents are expected to be favorable for dissolution.

-

Polar Aprotic Solvents: Good to moderate solubility is expected in polar aprotic solvents like ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), and halogenated solvents (e.g., dichloromethane, chloroform).[6] While these solvents possess some polarity, their overall character is compatible with the largely nonpolar nature of the target compound.

-

Polar Protic Solvents: Lower solubility is expected in polar protic solvents such as alcohols (e.g., ethanol, methanol). While the alkyl chains of these alcohols can interact with the solute, the strong hydrogen bonding network of the solvent may be disrupted unfavorably upon dissolution of the nonpolar solute.

Table 2: Predicted Qualitative Solubility of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Very Low | Highly nonpolar structure, lack of hydrogen bonding. |

| Nonpolar Aprotic | Toluene, Hexane | High | "Like dissolves like," favorable van der Waals interactions.[4] |

| Polar Aprotic | Dichloromethane, Acetone, Diethyl Ether | Good to Moderate | Solute can interact with the nonpolar regions of the solvent molecules. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | Disruption of the solvent's hydrogen bonding network is energetically unfavorable. |

Experimental Determination of Solubility

To obtain quantitative solubility data, empirical testing is essential. The following section outlines a robust, step-by-step protocol for determining the solubility of 1-Bromo-5-chloro-4-iodo-2-methylbenzene in various solvents.

Safety Precautions

-

Hazard Identification: 1-Bromo-5-chloro-4-iodo-2-methylbenzene is classified as harmful (GHS07).[1] The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Materials and Reagents

-

1-Bromo-5-chloro-4-iodo-2-methylbenzene (solid)

-

Selected solvents for testing (e.g., water, toluene, hexane, dichloromethane, acetone, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7]

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1-Bromo-5-chloro-4-iodo-2-methylbenzene (e.g., 10 mg) and place it into a series of vials.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a vortex mixer and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any fine, suspended particles.

-

Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of 1-Bromo-5-chloro-4-iodo-2-methylbenzene of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by taking into account the dilution factor.

-

Computational Approaches to Solubility Prediction

For a more rapid, albeit less definitive, assessment of solubility, computational models can be employed. These methods are particularly useful for high-throughput screening of compounds in early-stage drug discovery.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to establish a statistical relationship with experimentally determined solubility data.[8] While powerful, their accuracy depends on the quality and diversity of the training data.[8][9]

-

Thermodynamic Models: Approaches like the General Solubility Equation (GSE) relate solubility to fundamental molecular properties.[8]

-

Machine Learning Models: Modern machine learning algorithms can be trained on large datasets to predict the solubility of new compounds in various solvents and at different temperatures.[10][11]

Caption: General workflow for computational solubility prediction.

Conclusion

The solubility of 1-Bromo-5-chloro-4-iodo-2-methylbenzene is a critical parameter for its application in research and development. While its polysubstituted, halogen-rich structure strongly suggests poor aqueous solubility and a preference for nonpolar organic solvents, empirical determination is paramount for obtaining precise, actionable data. The protocols and theoretical framework presented in this guide provide a robust foundation for scientists to confidently assess the solubility of this compound, thereby facilitating its effective use in subsequent experimental endeavors.

References

-

Predicting Solubility | Rowan. (n.d.). Retrieved from [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Stack Exchange. Retrieved from [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC. (2023, October 18). National Center for Biotechnology Information. Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). ACS Publications. Retrieved from [Link]

-

Procedure for Determining Solubility of Organic Compounds - Scribd. (n.d.). Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | C7H5BrClI - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

What solvents can dissolve toluene? - Blog - Yuze Chemical Technology. (2025, June 9). Retrieved from [Link]

-

1-Bromo-4-chloro-2-iodo-5-methylbenzene | C7H5BrClI | CID 53216883 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

1-bromo-4-iodo-2-methylbenzene, CAS No. 202865-85-8 - iChemical. (n.d.). Retrieved from [Link]

-

Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (2008, August 15). National Center for Biotechnology Information. Retrieved from [Link]

-

Experiment 2 # Solubility - Bellevue College. (n.d.). Retrieved from [Link]

-

Solubility of chlorine in benzene, toluene, ethylbenzene, o-, m-, and p-xylenes, and 2-, 3-, and 4-chlorotoluenes | Semantic Scholar. (1981, April 1). Retrieved from [Link]

-

Solubility of chlorine in benzene, toluene, ethylbenzene, o-, m-, and p-xylenes, and 2-, 3-, and 4-chlorotoluenes - ACS Publications. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds - Chemistry LibreTexts. (2023, August 31). Retrieved from [Link]

-

Toluene - chemeurope.com. (n.d.). Retrieved from [Link]

-

Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5) - Cheméo. (n.d.). Retrieved from [Link]

Sources

- 1. 1-Bromo-5-chloro-4-iodo-2-methylbenzene | 1349718-82-6 [sigmaaldrich.com]

- 2. Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | C7H5BrClI | CID 56604769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-chloro-2-iodo-5-methylbenzene | C7H5BrClI | CID 53216883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Toluene [chemeurope.com]

- 6. shyzchem.com [shyzchem.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Predicting Solubility | Rowan [rowansci.com]

- 11. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 1-Bromo-5-chloro-4-iodo-2-methylbenzene: A Predictive and In-Depth Technical Guide

This technical guide provides a detailed analysis of the predicted spectral data for the compound 1-bromo-5-chloro-4-iodo-2-methylbenzene. Due to the limited availability of experimentally acquired spectra for this specific molecule in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with spectral data from structurally analogous compounds, to provide a robust, predictive interpretation. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral characteristics of polysubstituted aromatic compounds.

Introduction

1-Bromo-5-chloro-4-iodo-2-methylbenzene is a highly substituted aromatic compound with the molecular formula C₇H₅BrClI.[1] Its structure presents a unique arrangement of four different substituents on a benzene ring, making the elucidation of its spectral properties a valuable exercise in understanding the interplay of electronic and steric effects in spectroscopy. The accurate characterization of such molecules is paramount in fields such as medicinal chemistry, materials science, and synthetic organic chemistry, where precise structural confirmation is a prerequisite for further research and development.

This guide will provide a comprehensive prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for 1-bromo-5-chloro-4-iodo-2-methylbenzene. The predictions are grounded in the analysis of spectral data from related compounds, including 1-bromo-4-chloro-2-methylbenzene and various other halogenated toluenes and benzenes.

Molecular Structure and Predicted Spectroscopic Features

The structure of 1-bromo-5-chloro-4-iodo-2-methylbenzene is depicted below. The numbering of the carbon atoms is based on IUPAC nomenclature.

Figure 1: Molecular structure of 1-bromo-5-chloro-4-iodo-2-methylbenzene.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-bromo-5-chloro-4-iodo-2-methylbenzene is predicted to be relatively simple, showing signals for the two aromatic protons and the three methyl protons.

Experimental Protocol (Hypothetical)

A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and recording the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| CH₃ | 2.3 - 2.5 | Singlet (s) | N/A | The methyl group is adjacent to the bromine-bearing carbon and is expected to have a chemical shift in the typical range for methyl groups on a benzene ring. For instance, the methyl protons in 2-bromo-5-chlorotoluene appear at δ 2.321 ppm.[2] |

| Ar-H (H3) | 7.4 - 7.6 | Singlet (s) | N/A | This proton is flanked by a chlorine and an iodine atom. The deshielding effects of these halogens are expected to shift this proton downfield. Due to the substitution pattern, no adjacent protons are available for coupling, resulting in a singlet. |

| Ar-H (H6) | 7.6 - 7.8 | Singlet (s) | N/A | This proton is situated between a bromine and a methyl group. The bromine atom's deshielding effect will be significant. Similar to H3, it lacks adjacent protons for coupling, thus appearing as a singlet. In 2-bromo-5-chlorotoluene, the proton at a similar position appears at δ 7.378 ppm.[2] The presence of an additional iodine in the target molecule is expected to cause a further downfield shift. |

Table 1: Predicted ¹H NMR data for 1-bromo-5-chloro-4-iodo-2-methylbenzene.

Figure 2: Schematic of the predicted ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the six aromatic carbons and the one methyl carbon.

Experimental Protocol (Hypothetical)

The ¹³C NMR spectrum would typically be acquired using the same sample prepared for ¹H NMR analysis, on a spectrometer operating at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled sequence would be used to simplify the spectrum to single lines for each carbon.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ | 20 - 25 | Typical range for a methyl group attached to an aromatic ring. |

| C1 (C-Br) | 115 - 125 | The carbon attached to bromine is expected to be shielded compared to other halogen-bearing carbons. |

| C2 (C-CH₃) | 138 - 142 | The quaternary carbon attached to the methyl group. |

| C3 (C-H) | 130 - 135 | Aromatic CH carbon, influenced by adjacent chloro and iodo substituents. |

| C4 (C-I) | 90 - 100 | The carbon attached to iodine is expected to be significantly shielded due to the heavy atom effect. |

| C5 (C-Cl) | 132 - 136 | The carbon attached to chlorine. |

| C6 (C-H) | 135 - 140 | Aromatic CH carbon, influenced by the adjacent bromo and methyl groups. |

Table 2: Predicted ¹³C NMR data for 1-bromo-5-chloro-4-iodo-2-methylbenzene.

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to provide the molecular weight and information about the isotopic distribution of bromine and chlorine, as well as characteristic fragmentation patterns.

Experimental Protocol (Hypothetical)

A low-resolution mass spectrum could be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. High-resolution mass spectrometry (HRMS) would be used for accurate mass determination.

Predicted MS Data

-

Molecular Ion (M⁺): The nominal molecular weight is 330 g/mol . However, due to the isotopic distribution of Br (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Cl (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will show a characteristic cluster of peaks. The most abundant peaks will be at m/z 330 (for C₇H₅⁷⁹Br³⁵ClI) and 332 (for C₇H₅⁸¹Br³⁵ClI and C₇H₅⁷⁹Br³⁷ClI), with a significant peak at m/z 334 (for C₇H₅⁸¹Br³⁷ClI). The exact mass is 329.83079 Da.[1]

-

Major Fragmentation Pathways:

-

Loss of a halogen atom: Fragmentation is likely to initiate with the loss of the largest and most labile halogen, iodine, leading to a fragment ion at m/z 203/205. Subsequent loss of bromine or chlorine from this fragment is also possible.

-

Loss of a methyl group: Loss of the methyl group (CH₃) from the molecular ion would result in a fragment at m/z 315/317/319.

-

Loss of HBr or HCl: Elimination of HBr or HCl is another possible fragmentation pathway.

-

Figure 3: Predicted major fragmentation pathways in the mass spectrum.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the aromatic ring and the various substituents.

Experimental Protocol (Hypothetical)

The IR spectrum could be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or dissolved in a suitable solvent like CCl₄.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 3100 - 3000 | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| 2950 - 2850 | Aliphatic C-H stretch | Corresponding to the methyl group C-H bonds. |

| 1600 - 1450 | Aromatic C=C stretch | Multiple bands are expected in this region, characteristic of the benzene ring. |

| 1200 - 1000 | C-H in-plane bending | |

| 900 - 675 | C-H out-of-plane bending | The substitution pattern will influence the exact position of these bands. |

| 800 - 600 | C-Cl stretch | |

| 600 - 500 | C-Br stretch | |

| Below 500 | C-I stretch | The C-I stretching vibration is expected at a low frequency. |

Table 3: Predicted IR absorption frequencies for 1-bromo-5-chloro-4-iodo-2-methylbenzene. The IR spectrum of 1-bromo-4-iodobenzene shows characteristic peaks in some of these regions, which supports these predictions.[3]

Conclusion

This in-depth technical guide provides a comprehensive set of predicted spectral data for 1-bromo-5-chloro-4-iodo-2-methylbenzene. While experimental verification is the ultimate standard for structural elucidation, the predictive analysis presented here, based on established spectroscopic principles and data from analogous compounds, offers a solid foundation for researchers working with this or structurally similar molecules. The detailed rationale behind each prediction is intended to serve as a valuable tool for spectral interpretation and structural confirmation in the absence of readily available experimental data.

References

-

PubChem. Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-bromo-4-iodo-. NIST Chemistry WebBook. [Link]

Sources

"1-Bromo-5-chloro-4-iodo-2-methylbenzene" safety information

An In-depth Technical Guide to the Safe Handling of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

This guide provides comprehensive safety information and handling protocols for 1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS No. 1349718-82-6), a polyhalogenated aromatic hydrocarbon. It is intended for researchers, scientists, and drug development professionals who may use this compound as a chemical intermediate. This document synthesizes established safety protocols with practical insights derived from the compound's likely application in advanced organic synthesis, such as palladium-catalyzed cross-coupling reactions.

Introduction and Scientific Context

1-Bromo-5-chloro-4-iodo-2-methylbenzene is a substituted toluene molecule functionalized with three different halogen atoms. Its structure makes it a valuable building block in multi-step organic synthesis. The varying reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under conditions like those found in the Sonogashira, Suzuki, or Stille coupling reactions allows for sequential, site-selective introduction of new functional groups. This level of control is critical in the construction of complex molecules, such as chiral ligands for asymmetric catalysis, where precise three-dimensional architecture is paramount. For instance, this compound serves as a key precursor in the synthesis of derivatives of 1,1'-Spirobiindane-7,7'-diol (SPINOL), a privileged chiral scaffold.[1][2]

Given its classification as a polyhalogenated aromatic hydrocarbon (PHAH), this compound warrants a high degree of caution. PHAHs as a class are noted for their environmental persistence and potential for long-term health effects.[3] Therefore, a robust understanding of its hazard profile and the implementation of rigorous safety protocols are not merely best practices but essential prerequisites for its use in a laboratory setting.

Hazard Identification and Risk Assessment

A thorough risk assessment must precede any handling of this compound. The primary hazards are associated with its irritant properties, potential toxicity, and the hazardous nature of the reagents it is commonly used with.

Intrinsic Hazards of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

The GHS signal word is "Warning" and the pictogram is the GHS07 Exclamation Mark. While specific toxicological data such as LD50 values are not available, the general toxicology of polyhalogenated aromatics suggests that researchers should assume the potential for long-term health effects with repeated or chronic exposure.[3]

Physicochemical and Hazard Data Summary

| Property | Value / Information | Source(s) |

| CAS Number | 1349718-82-6 | PubChem[4] |

| Molecular Formula | C₇H₅BrClI | PubChem[4] |

| Molecular Weight | 331.38 g/mol | Ambeed[5] |

| Appearance | Likely a solid (powder) at room temperature | N/A |

| GHS Pictogram | GHS07 (Exclamation Mark) | MilliporeSigma[1] |

| Hazard Statements | H302, H315, H319, H335 | MilliporeSigma[1] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501 | MilliporeSigma[1], Ambeed[5] |

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is the "Hierarchy of Controls," which prioritizes eliminating or reducing hazards through engineering and administrative controls before relying on PPE.

Engineering Controls

All work involving 1-Bromo-5-chloro-4-iodo-2-methylbenzene, especially the handling of the solid powder, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of airborne particulates and vapors. For weighing the solid, a ventilated balance enclosure or a dedicated area within the fume hood should be used to prevent contamination of the laboratory and analytical equipment.[6]

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound:

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing, such as during the workup of a reaction mixture.

-

Hand Protection: Nitrile gloves are required. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the substance.[4]

-

Protective Clothing: A flame-resistant lab coat must be worn and kept fully buttoned.

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges may be required for emergency situations like a large spill. Standard dust masks are not a substitute for proper respiratory protection.[6]

Detailed Experimental Protocols: A Use-Case in Sonogashira Coupling

To illustrate the integration of safety into practice, this section details a representative workflow for using 1-Bromo-5-chloro-4-iodo-2-methylbenzene as a substrate in a Sonogashira cross-coupling reaction. This reaction is a plausible application for this molecule, leveraging the high reactivity of the C-I bond.[5][7]

Reagents and Associated Hazards

-

1-Bromo-5-chloro-4-iodo-2-methylbenzene: (Substrate) - Hazards as detailed above.

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): (Catalyst) - May be flammable, especially when dry and finely divided. Handle in an inert atmosphere if possible.[3][4]

-

Copper(I) Iodide (CuI): (Co-catalyst) - Harmful if swallowed. Irritant.[8][9]

-

Terminal Alkyne (e.g., Trimethylsilylacetylene): (Coupling Partner) - Highly flammable liquid and vapor. Irritant.[2][10]

-

Amine Base (e.g., Diisopropylamine): (Base/Solvent) - Flammable and corrosive liquid.

-

Solvent (e.g., THF, Toluene): (Solvent) - Flammable. May form explosive peroxides (THF).

Step-by-Step Safe Handling and Reaction Setup Workflow

-

Preparation and Planning:

-

Review the Safety Data Sheets (SDS) for all reagents before starting.

-

Ensure the chemical fume hood is functioning correctly.

-

Prepare and label all necessary glassware. All glassware must be dried to prevent quenching of reagents.

-

Ensure an appropriate spill kit is readily accessible.[11]

-

-

Weighing and Dispensing (Solid Reagents):

-

Perform all weighing operations within a ventilated enclosure or fume hood.[6]

-

Use a dedicated spatula for each reagent.

-

Carefully add 1-Bromo-5-chloro-4-iodo-2-methylbenzene, the palladium catalyst, and CuI to the reaction flask under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and potential ignition of the dry palladium catalyst.

-

-

Adding Liquid Reagents:

-

Add the solvent, amine base, and terminal alkyne via syringe or cannula under an inert atmosphere.

-

Take measures to prevent static discharge, especially when handling flammable solvents.[2]

-

-

Reaction Monitoring and Workup:

-

Conduct the reaction behind the fume hood sash.

-

Upon completion, quench the reaction carefully according to the specific protocol, often with an aqueous solution like saturated ammonium chloride to complex with the copper salts.[12]

-

Perform all extractions and solvent removal steps within the fume hood.

-

The following diagram illustrates the logical flow and critical safety checkpoints for this workflow.

Caption: Safe handling workflow for a palladium-catalyzed reaction.

Emergency Procedures

Spills

A chemical spill should be treated with immediate and deliberate action.

-

Minor Spill (Contained within the fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills of flammable liquids.

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11][13]

-

Decontaminate the area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

-

Major Spill (Outside of the fume hood):

-

Evacuate the immediate area.

-

Alert others and activate the nearest fire alarm if the spill is large or involves highly flammable materials.

-

Close the laboratory doors to confine the vapors.

-

Call emergency services and inform them of the identity of the spilled material.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Personal Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 1-Bromo-5-chloro-4-iodo-2-methylbenzene or its reaction byproducts must be treated as hazardous waste.

-

Solid Waste: Contaminated gloves, absorbent materials, and solid residues should be placed in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Halogenated organic waste streams must be collected in a dedicated, labeled container. Do not mix with non-halogenated waste.[10] The high iodine and bromine content may require specific consideration by your institution's environmental health and safety (EHS) office.

-

Disposal Pathway: All hazardous waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations. Incineration is a common disposal method for halogenated organic compounds.[13]

Storage and Stability

-

Store 1-Bromo-5-chloro-4-iodo-2-methylbenzene in a tightly sealed container.

-

Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

A recommended storage temperature is 4°C, and the material should be protected from light to prevent potential degradation.[1]

References

-

Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. MDPI. [Link]

-

Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-. PubChem, National Center for Biotechnology Information. [Link]

-

Copper iodide – Knowledge and References. Taylor & Francis. [Link]

-

Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

-

OSHA Chemical Hazards And Communication. National Center for Biotechnology Information. [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

-

Perspective on halogenated organic compounds. National Center for Biotechnology Information. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Facile Synthesis of Enantiopure 1,1′-Spirobiindane-7,7′-diol and Its 4,4′Derivatives. ResearchGate. [Link]

-

Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. National Center for Biotechnology Information. [Link]

-

Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Chemistry Portal. [Link]

-

Best method for removing Cu(I) from Org compounds. Reddit. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 4. SPINOL-derived phosphoric acids: synthesis and application in enantioselective Friedel-Crafts reaction of indoles with imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. search.lib.uts.edu.au [search.lib.uts.edu.au]

- 7. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. calibrechem.com [calibrechem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

High-Fidelity Selective Suzuki Coupling of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

[1]

Executive Summary

Target Molecule: 1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS: 1349718-82-6) Primary Challenge: Discriminating between three distinct halogen reaction sites (I, Br, Cl) within a sterically congested scaffold.[1] Solution: A sequential, orthogonal coupling strategy leveraging intrinsic electronic bond dissociation energies (BDE) and steric differentiation.

This guide details the protocol for the site-selective Suzuki-Miyaura cross-coupling of 1-Bromo-5-chloro-4-iodo-2-methylbenzene . The presence of an ortho-methyl group at C2 and an ortho-chloro group at C5 creates a unique steric environment that, when combined with the electronic lability of the C–I bond, allows for near-perfect regiocontrol.

Mechanistic Analysis & Reactivity Profile[2][3]

Halogen Hierarchy

In palladium-catalyzed cross-coupling, the rate of oxidative addition (OA) is the selectivity-determining step.[2] For this substrate, the reactivity order is governed by:

-

Bond Strength (Electronic): C–I (Weakest) > C–Br > C–Cl (Strongest).

-

Steric Environment:

-

C4-Iodo: Flanked by H (C3) and Cl (C5).[1] The Chlorine atom (

) offers moderate hindrance, but the long C–I bond projects the reaction site away from the ring. -

C1-Bromo: Flanked by H (C6) and Methyl (C2).[1] The Methyl group (

) exerts significant steric pressure, further deactivating this site relative to the C4-position. -

C5-Chloro: Highly inert under standard conditions; requires specialized ligands (e.g., Buchwald biaryl phosphines) to activate.[1]

-

Selectivity Logic Diagram

The following decision tree illustrates the kinetic pathways available to the Pd(0) catalyst.

Caption: Kinetic hierarchy of oxidative addition sites. The C4-I position is electronically and sterically favored.[1]

Experimental Protocols

Protocol A: Site-Selective Coupling at C4-Iodo

Objective: Functionalize the C4 position while retaining the C1-Br and C5-Cl handles.

Rationale:

-

Catalyst: Pd(PPh₃)₄ is chosen for its bulky triphenylphosphine ligands, which enhance selectivity for the accessible Iodo group over the hindered Bromo group.

-

Base: Na₂CO₃ is a mild base that promotes transmetalation without accelerating the sluggish oxidative addition into the C–Br bond.

-

Solvent: DME/Water (dimethoxyethane) provides excellent solubility and facilitates the Suzuki mechanism via the boronate-pathway.

Materials

-

Substrate: 1-Bromo-5-chloro-4-iodo-2-methylbenzene (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: DME (degassed)

Step-by-Step Procedure

-

Setup: Charge a dried Schlenk flask or microwave vial with the substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.02 equiv) under an argon atmosphere.

-

Solvation: Add degassed DME (concentration ~0.1 M) and stir for 2 minutes to ensure homogeneity.

-

Activation: Add the Na₂CO₃ solution (2.5 equiv) via syringe.

-

Reaction:

-

Thermal: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.[1]

-

Note: Do not exceed 80°C to avoid trace insertion into the C–Br bond.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The product will be the 4-aryl-1-bromo-5-chloro-2-methylbenzene .[1]

Protocol B: Sequential Coupling at C1-Bromo

Objective: Functionalize the C1 position after C4 has been reacted.

Rationale:

-

Challenge: The C1-Br bond is sterically shielded by the ortho-methyl group and electronically deactivated compared to the original C–I bond.

-

Solution: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1] This electron-rich, bulky Buchwald ligand facilitates oxidative addition into hindered aryl bromides and promotes reductive elimination.[1]

-

Base: K₃PO₄ is a stronger base, necessary for the transmetalation of hindered substrates.

Materials

-

Substrate: Product from Protocol A (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1]

-

Catalyst Source: Pd₂(dba)₃ (1-2 mol%)[1]

-

Ligand: SPhos (2-4 mol%) (Pd:L ratio 1:2)[1]

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1)

Step-by-Step Procedure

-

Pre-complexation: In a vial, mix Pd₂(dba)₃ and SPhos in Toluene under argon and stir at RT for 10 minutes to generate the active catalyst species.

-

Reaction Assembly: Add the substrate (from Protocol A), the second boronic acid, and solid K₃PO₄ to a reaction vessel.

-

Initiation: Transfer the catalyst solution to the reaction vessel. Add water (10% v/v relative to Toluene).

-

Reaction: Heat to 100°C for 12–16 hours. The elevated temperature is required to overcome the steric barrier of the ortho-methyl group.

-

Workup: Standard aqueous extraction and silica purification.

Data Summary & Troubleshooting

Reactivity Comparison Table

| Feature | C4-Iodo (Protocol A) | C1-Bromo (Protocol B)[1] | C5-Chloro |

| Electronic Status | Highly Labile | Moderately Labile | Inert |

| Steric Hindrance | Low (ortho-Cl) | High (ortho-Me) | Moderate (ortho-I/Aryl) |

| Preferred Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd-SPhos or Pd-XPhos | Pd-PEPPSI-IPr |

| Temp.[1] Window | 25°C – 60°C | 80°C – 110°C | >100°C |

| Risk Factor | Protodehalogenation (if wet) | Incomplete Conversion | No Reaction |

Troubleshooting Guide

-

Loss of Selectivity (C1 coupling during Protocol A):

-

Cause: Temperature too high or catalyst too active (e.g., using SPhos for the first step).

-

Fix: Lower temperature to 40°C; switch to a less electron-rich ligand like PPh₃.[1]

-

-

Stalled Reaction at C1 (Protocol B):

-

Cause: Steric clash between the ortho-methyl and the incoming boronic acid.[1]

-

Fix: Switch to XPhos or RuPhos ligands; increase catalyst loading to 5 mol%; ensure anhydrous conditions if boronic acid is protodeboronating.

-

-

Dehalogenation (Reduction of C-I to C-H):

-

Cause: "Pd-hydride" formation usually from solvent oxidation.[1]

-

Fix: Use thoroughly degassed solvents; avoid alcohols (EtOH/MeOH) if reduction is observed; switch to Toluene/DME.

-

References

-

Reactivity of Polyhalogenated Arenes

-

Suzuki Coupling Mechanism & Selectivity

-

Ligand Effects on Steric Hindrance (SPhos/XPhos)

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

-

-

Theoretical Prediction of Halogen Reactivity

-

Substrate Data (1-Bromo-5-chloro-4-iodo-2-methylbenzene)

Sources

- 1. Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | C7H5BrClI | CID 56604769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Sonogashira Cross-Coupling of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the site-specific mono-alkynylation of a tri-halogenated arene scaffold.

Executive Summary

1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS: 1349718-82-6)[1] is a highly valuable polyhalogenated building block in advanced organic synthesis. Featuring three distinct halogens (I, Br, Cl) on a single aromatic ring, it provides an exceptional scaffold for orthogonal, iterative cross-coupling reactions.

The Sonogashira reaction—a palladium/copper-catalyzed cross-coupling of terminal alkynes with aryl halides[2]—is highly sensitive to the bond dissociation energy of the carbon-halogen bond. By exploiting the natural reactivity gradient of these halogens, chemists can achieve precise chemoselectivity, coupling exclusively at the C-I bond while preserving the C-Br and C-Cl bonds for downstream functionalization[3]. This guide details the mechanistic rationale, experimental causality, and a highly optimized protocol for achieving >99% regioselectivity.

Mechanistic Rationale and Causality

The success of this chemoselective protocol relies on understanding the kinetics of the catalytic cycle. The rate-determining step in the Sonogashira reaction is the oxidative addition of the aryl halide to the active Pd(0) catalyst[4].

The reactivity of aryl halides toward oxidative addition strictly follows the trend of their electrophilicity and bond dissociation energies: Ar-I > Ar-Br > Ar-Cl [5].

-

C-I Bond (Position 4): Has the lowest bond dissociation energy. Oxidative addition occurs rapidly at room temperature (20–25 °C)[2].

-

C-Br Bond (Position 1): Requires elevated thermal energy (typically >60 °C) to overcome the activation barrier for oxidative addition[2].

-

C-Cl Bond (Position 5): Highly stable; requires both high temperatures and specialized electron-rich, bulky phosphine ligands to proceed[3].

By carefully suppressing the thermal energy of the system (maintaining 25 °C) and selecting a mild standard catalyst like

Figure 1: Orthogonal iterative cross-coupling workflow for polyhalogenated arenes.

Experimental Design & Optimization Data

To ensure a self-validating and robust procedure, every reagent choice is grounded in chemical causality:

-

Catalyst Selection (

): A stable Pd(II) precatalyst that reduces in situ to Pd(0). It is chosen over highly reactive catalysts (e.g., those with -

Co-catalyst (CuI): Essential for activating the terminal alkyne via the formation of a copper(I) acetylide intermediate, which rapidly undergoes transmetalation with the Pd(II)-aryl complex, allowing the reaction to proceed at room temperature[2].

-

Solvent/Base Matrix (

/ THF): Triethylamine acts as both the proton acceptor (facilitating Cu-acetylide formation) and a stabilizing ligand. THF is added to ensure complete solubilization of the tri-halogenated substrate.

Table 1: Reactivity Profile of Halogens in the Substrate

| Halogen Position | Approx. Bond Dissociation Energy | Relative Reactivity | Required Activation Conditions |

| C-I (Position 4) | ~65 kcal/mol | Highest | Room temperature, standard Pd catalysts |

| C-Br (Position 1) | ~81 kcal/mol | Moderate | 60–80 °C, standard Pd catalysts |

| C-Cl (Position 5) | ~96 kcal/mol | Lowest | >100 °C, specialized bulky/electron-rich ligands |

Table 2: Optimization of Reaction Conditions for Chemoselectivity

| Entry | Catalyst | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Selectivity (Mono:Di) |

| 1 (Optimal) | 25 | 4 | >95 | >99:1 | ||

| 2 | 60 | 4 | >99 | 70:30 (Poor) | ||

| 3 | 25 | 4 | >95 | 95:5 | ||

| 4 | DIPA / Toluene | 25 | 2 | >99 | 40:60 (Failed) |

Standard Operating Protocol (SOP)

Safety Warning: 1-Bromo-5-chloro-4-iodo-2-methylbenzene is an irritant. Alkynes and transition metal catalysts should be handled in a well-ventilated fume hood under inert atmosphere.

Step 1: Preparation and Degassing (Crucial for preventing Glaser homocoupling)

-

Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat this cycle three times.

-

Add 1-Bromo-5-chloro-4-iodo-2-methylbenzene (1.0 mmol, 331.4 mg)[1],

(0.02 mmol, 2 mol%, 14.0 mg), and CuI (0.04 mmol, 4 mol%, 7.6 mg) to the flask. -

Causality Note: Oxygen promotes the oxidative homocoupling of alkynes (Glaser coupling)[2]. To prevent this, evacuate the flask containing the solid reagents and backfill with Argon (3 cycles).

Step 2: Reagent Addition

-

Inject anhydrous, degassed THF (5.0 mL) and anhydrous Triethylamine (5.0 mL) into the flask via a syringe. Stir for 5 minutes at 25 °C to ensure a homogeneous solution.

-

Slowly add the terminal alkyne (1.05 mmol) dropwise over 10 minutes.

-

Causality Note: Slow addition maintains a low steady-state concentration of the alkyne, further minimizing the risk of homocoupling.

Step 3: Reaction Monitoring (Self-Validating Checkpoint)

-

Stir the reaction mixture at 25 °C.

-

In-Process Quality Control (IPQC): After 2 hours, take a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via UPLC-MS.

-

Validation: The absence of the starting material mass (m/z ~331) and the presence of the mono-coupled product mass validates successful C-I coupling.

-

Failsafe: If a mass corresponding to the di-coupled product (loss of Br) is observed, immediately quench the reaction by exposing it to air and adding water, as the system has breached the chemoselectivity threshold.

-

Step 4: Workup and Purification

-

Upon completion (typically 2–4 hours), quench the reaction by adding 10 mL of saturated aqueous

. -

Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The

helps sequester the copper salts into the aqueous phase. -

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure mono-alkynylated product.

Catalytic Mechanism Visualization

Figure 2: Mechanism of the Pd/Cu-catalyzed chemoselective Sonogashira coupling highlighting the C-I oxidative addition.

References

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. 5

-

Sonogashira coupling. Wikipedia. 2

-

Sonogashira Coupling. Chemistry LibreTexts. 4

-

Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters - ACS Publications. 3

-

Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | C7H5BrClI. PubChem. 1

-

Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. PMC. 6

Sources

- 1. Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | C7H5BrClI | CID 56604769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of biaryl compounds from "1-Bromo-5-chloro-4-iodo-2-methylbenzene"

Application Note & Protocol Guide

Title: Strategic Synthesis of Polysubstituted Biaryl Scaffolds via Chemoselective Cross-Coupling of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction: The Architectural Value of Biaryls and the Challenge of Polyhalogenated Precursors

Biaryl motifs are privileged structures of central importance in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced functional materials.[1][2][3] Their unique steric and electronic properties are critical to their biological activity and material performance. The advent of palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of these C-C bonds, making biaryl synthesis more efficient and versatile.[4][5]

While the coupling of simple aryl halides is now routine, the use of polyhalogenated aromatic compounds as starting materials presents both a significant challenge and a powerful opportunity. Substrates such as 1-Bromo-5-chloro-4-iodo-2-methylbenzene are highly valuable building blocks, offering multiple, distinct reaction handles for creating complex, non-symmetrical biaryl and terphenyl systems. The key to unlocking their synthetic potential lies in understanding and controlling the chemoselectivity of the cross-coupling reactions.

This guide provides a detailed technical overview and field-proven protocols for the selective synthesis of biaryl compounds from 1-Bromo-5-chloro-4-iodo-2-methylbenzene. We will explore the principles governing the differential reactivity of aryl-halide bonds and provide step-by-step methodologies for performing selective and sequential cross-coupling reactions, enabling the strategic construction of highly functionalized molecular architectures.

The Principle of Chemoselectivity: Exploiting the Reactivity Hierarchy of Aryl Halides

The ability to selectively functionalize one halogen in the presence of others is governed by the relative rates of the oxidative addition step in the palladium catalytic cycle. This step, often rate-determining, involves the insertion of the Pd(0) catalyst into the carbon-halogen (C-X) bond.[6] The strength of the C-X bond is the primary determinant of its reactivity, following a well-established hierarchy:

C-I < C-Br < C-Cl << C-F

The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition. Consequently, it reacts under the mildest conditions. The C-Br bond is stronger and requires more forcing conditions (e.g., higher temperatures, more active catalysts), while the C-Cl bond is the most robust and typically requires highly specialized, electron-rich, and bulky phosphine ligands to achieve efficient coupling.[7][8][9] This predictable reactivity gradient is the foundation for the selective protocols described herein.

The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biaryl synthesis due to its operational simplicity and the general stability and low toxicity of the organoboron reagents.[3][5][10] Understanding its catalytic cycle is crucial for troubleshooting and optimization.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocols for Selective Biaryl Synthesis

The following protocols are designed as robust starting points for research applications. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Strategy 1: Highly Selective Monofunctionalization at the C-I Position

This protocol targets the most reactive C-I bond, leaving the C-Br and C-Cl bonds untouched for potential subsequent transformations. The conditions are deliberately mild to ensure maximum selectivity.

Protocol 3.1.1: Suzuki-Miyaura Coupling at the C-I Position

-

Objective: To synthesize a 4-aryl-1-bromo-5-chloro-2-methylbenzene derivative.

-

Rationale: We select a standard, reliable catalyst like Pd(PPh₃)₄, which is active enough for the C-I bond but generally unreactive towards C-Br bonds at lower temperatures. The use of a mild base like K₂CO₃ and a moderate temperature (90 °C) further ensures selectivity.[11]

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask, add 1-Bromo-5-chloro-4-iodo-2-methylbenzene (1.0 equiv., e.g., 354 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv., 1.2 mmol), and potassium carbonate (K₂CO₃, 2.5 equiv., 345 mg, 2.5 mmol).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 35 mg, 0.03 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent mixture of 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by observing the consumption of the starting material.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Table 1: Representative Data for Selective C-I Suzuki-Miyaura Coupling

| Arylboronic Acid (R-B(OH)₂) | Product | Typical Yield (%) |

| Phenylboronic acid | 2-Bromo-4-chloro-5-methyl-1,1'-biphenyl | 90-95% |

| 4-Methoxyphenylboronic acid | 2-Bromo-4-chloro-4'-methoxy-5-methyl-1,1'-biphenyl | 88-94% |

| 4-(Trifluoromethyl)phenylboronic acid | 2-Bromo-4-chloro-5-methyl-4'-(trifluoromethyl)-1,1'-biphenyl | 85-92% |

| 2-Methylphenylboronic acid | 2-Bromo-4-chloro-2',5-dimethyl-1,1'-biphenyl | 80-88% |

Strategy 2: Sequential Di-functionalization for Terphenyl Synthesis

This advanced strategy leverages the reactivity hierarchy to build complex terphenyl-like structures in a controlled, stepwise manner. This approach is highly valuable in drug discovery for rapidly generating molecular diversity.[12]

Sources

- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. fiveable.me [fiveable.me]

- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scispace.com [scispace.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research.polyu.edu.hk [research.polyu.edu.hk]

"1-Bromo-5-chloro-4-iodo-2-methylbenzene" in pharmaceutical intermediate synthesis

Application Note: High-Precision Functionalization of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Executive Summary

1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS: 1349718-82-6) represents a premier class of "orthogonal scaffolds" in modern pharmaceutical synthesis.[1] Its structural uniqueness lies in the presence of three distinct halogen atoms (I, Br, Cl) on a toluene core, each possessing a significantly different activation energy for oxidative addition.[1]

This hierarchy allows medicinal chemists to execute iterative cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) or selective metal-halogen exchanges (Lithiation, Magnesiation) without protecting groups.[1] This scaffold is particularly critical in the synthesis of SGLT2 inhibitors (gliflozins) and complex Bcl-2 inhibitors , where precise, multi-vector functionalization of the aromatic ring is required to optimize potency and metabolic stability.[1]

Chemical Architecture & Reactivity Profile

The utility of this intermediate is defined by its Chemoselectivity Hierarchy . Understanding the bond dissociation energies (BDE) and oxidative addition rates is prerequisite for experimental design.[1]

| Substituent | Position (Benzene) | Reactivity Rank | Primary Utility | Recommended Reagents |

| Iodo (-I) | C4 | 1 (Highest) | First-pass coupling or Lithium-Halogen exchange.[1] | Pd(PPh3)4, i-PrMgCl[1]·LiCl |

| Bromo (-Br) | C1 | 2 (Medium) | Second-pass coupling after C4 functionalization.[1] | Pd(dppf)Cl2, Buchwald Precatalysts |

| Chloro (-Cl) | C5 | 3 (Lowest) | Final derivatization or retained for metabolic blocking.[1] | Pd2(dba)3 + XPhos (High Temp) |

| Methyl (-CH3) | C2 | Steric/Electronic | Ortho-director; benzylic oxidation handle.[1] | NBS/AIBN (Radical Bromination) |

Mechanistic Insight: The C4-Iodo bond is the "softest" electrophile.[1] In the presence of Pd(0), oxidative addition occurs almost exclusively at C4 at room temperature.[1] The C1-Bromo bond requires elevated temperatures (>60°C) or specialized ligands to react, while the C5-Chloro bond remains inert under standard Suzuki/Sonogashira conditions, serving as a robust protecting group or a final vector for modification.[1]

Synthetic Protocol: Preparation of the Scaffold

Target: 1-Bromo-5-chloro-4-iodo-2-methylbenzene Precursor: 2-Bromo-4-chlorotoluene (CAS: 27139-97-5)[1]

Reaction Scheme

The synthesis relies on electrophilic aromatic substitution (EAS).[1] The directing effects of the Methyl (ortho/para) and Bromo (ortho/para) groups cooperatively activate position C5 (relative to toluene numbering), which corresponds to C4 in the final benzene numbering.[1]

Step-by-Step Protocol

Reagents:

-

2-Bromo-4-chlorotoluene (1.0 eq)[1]

-

N-Iodosuccinimide (NIS) (1.1 eq)[1]

-

Trifluoroacetic Acid (TFA) (Solvent/Catalyst)[1]

-

Acetonitrile (Co-solvent, optional)[1]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 2-Bromo-4-chlorotoluene (10 g, 48.7 mmol) and Acetonitrile (50 mL).

-

Acidification: Cool to 0°C. Add Trifluoroacetic Acid (20 mL) dropwise. Note: TFA activates the NIS and increases the electrophilicity of the iodonium species.[1]

-

Iodination: Add N-Iodosuccinimide (12.0 g, 53.5 mmol) portion-wise over 30 minutes. Shield from light.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours. Monitor by HPLC/GC. The Peak Area % of the starting material should be <2%.[1]

-

Quench: Pour the reaction mixture into ice-cold saturated Na2S2O3 (sodium thiosulfate) solution to reduce unreacted iodine species (indicated by color change from violet/brown to yellow/clear).

-

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with NaHCO3 (sat.) and Brine.[1] Dry over Na2SO4.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Chromatography (Hexanes:EtOAc 95:5).

Yield Expectation: 85-92% Purity: >98% (HPLC)

Application Protocol: Selective C4-Functionalization

Scenario: Introducing a formyl group (CHO) at C4 while leaving Br and Cl intact.[1] This is a common step in synthesizing gliflozin precursors.[1]

Method: Turbo-Grignard Exchange[1]

Rationale: Standard n-BuLi causes "halogen dance" or non-selective exchange.[1] Turbo-Grignard (i-PrMgCl[1]·LiCl) is mild and highly selective for the C4-Iodo bond due to the stabilizing effect of the Lithium Chloride complex.[1]

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

-

Dissolution: Dissolve 1-Bromo-5-chloro-4-iodo-2-methylbenzene (5.0 g, 15 mmol) in anhydrous THF (50 mL). Cool to -40°C . Critical: Temperature control is vital to prevent Br-exchange.[1]

-

Exchange: Add i-PrMgCl[1]·LiCl (1.3 M in THF, 12.7 mL, 16.5 mmol) dropwise over 20 minutes.

-

Incubation: Stir at -40°C for 1 hour. (Aliquots quenched with D2O should show >95% deuterium incorporation at C4 by NMR).

-

Electrophile Trapping: Add anhydrous DMF (3.0 eq) dropwise.

-

Warm-up: Allow to warm to 0°C over 2 hours.

-

Quench: Add 1M HCl (aq) to hydrolyze the hemiaminol intermediate.

-

Result: 4-Bromo-2-chloro-5-methylbenzaldehyde.[1]

Visualizing the Orthogonal Workflow

The following diagram illustrates the decision tree for functionalizing this scaffold.

Caption: Sequential functionalization strategy leveraging the I > Br > Cl reactivity hierarchy.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Selectivity (Br reaction) | Temperature too high during Lithiation/Grignard.[1] | Ensure T < -30°C. Use i-PrMgCl[1]·LiCl instead of n-BuLi. |

| Incomplete Iodination | Wet solvent or inactive NIS.[1] | Dry Acetonitrile over molecular sieves.[1] Use fresh NIS (white, not yellow).[1] |

| "Halogen Dance" | Proton source present or long reaction times.[1] | Use strictly anhydrous conditions.[1] Quench immediately after exchange completion. |

| Poor Solubility | High crystallinity of the scaffold.[1] | Use THF/Toluene mixtures. Warm slightly for dissolution before cooling for reaction. |

Safety & Handling (MSDS Summary)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[1]

-

Specific Risk: Polyhalogenated aromatics can be sensitizers.[1]

-